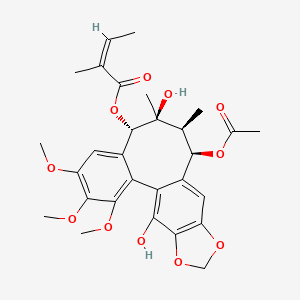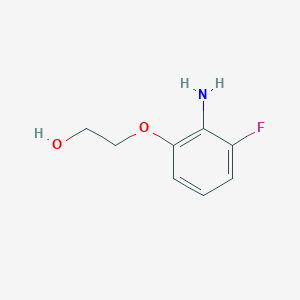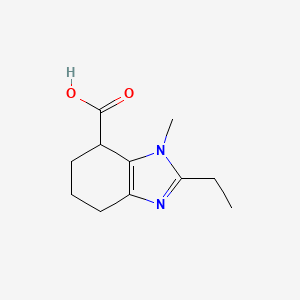![molecular formula C14H24F2N2O2 B13073152 tert-Butyl4,4-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13073152.png)
tert-Butyl4,4-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4,4-difluoro-2,8-diazaspiro[55]undecane-2-carboxylate is a synthetic organic compound with the molecular formula C14H24F2N2O2 It is characterized by its spirocyclic structure, which includes a diazaspiro undecane core with tert-butyl and difluoro substituents
Vorbereitungsmethoden
The synthesis of tert-Butyl 4,4-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of the tert-butyl and difluoro groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
tert-Butyl 4,4-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoro positions, often using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4,4-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of tert-Butyl 4,4-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure and difluoro substituents contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4,4-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate: Lacks the difluoro substituents, which may result in different chemical and biological properties.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Has a smaller spirocyclic core, which may affect its reactivity and applications.
tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate: Similar structure but with different substitution patterns, leading to variations in its chemical behavior.
The unique combination of the spirocyclic core, tert-butyl group, and difluoro substituents makes tert-Butyl 4,4-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H24F2N2O2 |
|---|---|
Molekulargewicht |
290.35 g/mol |
IUPAC-Name |
tert-butyl 4,4-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-9-13(5-4-6-17-8-13)7-14(15,16)10-18/h17H,4-10H2,1-3H3 |
InChI-Schlüssel |
FYIXPVCSOVBGKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(CCCNC2)CC(C1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


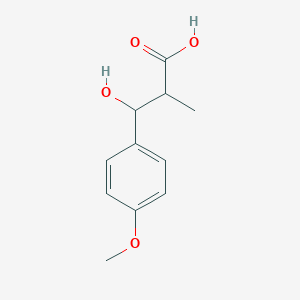
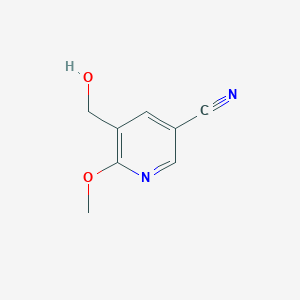
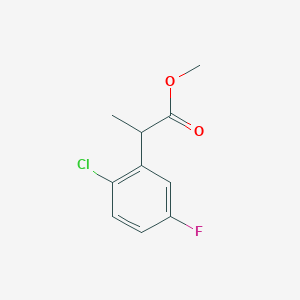
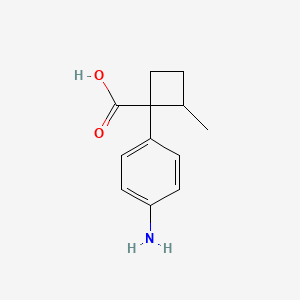
![2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine](/img/structure/B13073098.png)
![2-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13073106.png)
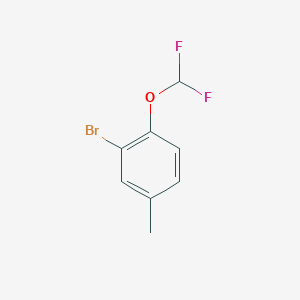
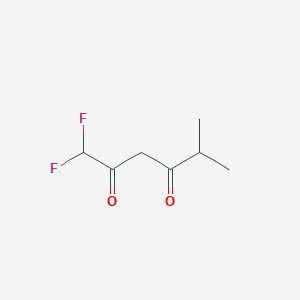
![1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13073139.png)
![1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13073153.png)

